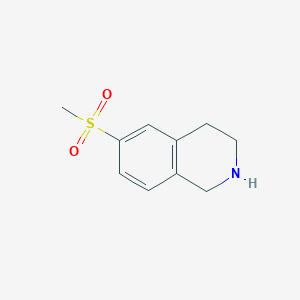
2-(4-Bromophenyl)-4-chloro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-4-chloro-1H-imidazole is a heterocyclic organic compound featuring both bromine and chlorine substituents on an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-4-chloro-1H-imidazole typically involves the condensation of 4-bromoaniline with glyoxal in the presence of hydrochloric acid, followed by cyclization with ammonium acetate. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling.
Major Products Formed:
Substitution Products: Various substituted imidazoles depending on the nucleophile used.
Oxidation Products: Oxidized imidazole derivatives.
Coupling Products:
科学的研究の応用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism by which 2-(4-Bromophenyl)-4-chloro-1H-imidazole exerts its effects is primarily through interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological activities.
類似化合物との比較
2-(4-Bromophenyl)-1H-imidazole: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
4-Chloro-1H-imidazole: Lacks the bromine substituent, resulting in different chemical and biological properties.
2-(4-Bromophenyl)-4-methyl-1H-imidazole:
Uniqueness: 2-(4-Bromophenyl)-4-chloro-1H-imidazole is unique due to the presence of both bromine and chlorine substituents, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
特性
分子式 |
C9H6BrClN2 |
|---|---|
分子量 |
257.51 g/mol |
IUPAC名 |
2-(4-bromophenyl)-5-chloro-1H-imidazole |
InChI |
InChI=1S/C9H6BrClN2/c10-7-3-1-6(2-4-7)9-12-5-8(11)13-9/h1-5H,(H,12,13) |
InChIキー |
RXNHOGRIEBBVNJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC=C(N2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941545.png)







